Product packaging for 4-(Chloromethyl)-6-methylhept-1-ene(Cat. No.:)

4-(Chloromethyl)-6-methylhept-1-ene

Cat. No.: B13175951
M. Wt: 160.68 g/mol
InChI Key: KEWUKQWIVFHCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Alkenes and Reactive Intermediates Research

Halogenated alkenes are a class of organic compounds that feature at least one carbon-carbon double bond and one or more halogen atoms. masterorganicchemistry.comchemistrysteps.comleah4sci.comorganicchemistrytutor.com Their chemistry is rich and varied, largely dictated by the interplay between the nucleophilic character of the alkene and the electrophilic nature of the carbon-halogen bond. masterorganicchemistry.comorganicchemistrytutor.com The halogenation of alkenes, a fundamental reaction in organic chemistry, typically proceeds through the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comchemistrysteps.com This intermediate is then attacked by a nucleophile, leading to the formation of vicinal dihalides with anti-stereochemistry. masterorganicchemistry.comchemistrysteps.com The presence of both a double bond and a halogen on the same molecule, as in 4-(chloromethyl)-6-methylhept-1-ene, provides two distinct sites for chemical modification.

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly convert into more stable molecules. uobasrah.edu.iqallen.inuomustansiriyah.edu.iqlumenlearning.com Common examples in organic chemistry include carbocations, carbanions, free radicals, and carbenes. uobasrah.edu.iquomustansiriyah.edu.iq The study of these intermediates is crucial for understanding reaction mechanisms. allen.inuomustansiriyah.edu.iq In the context of this compound, the potential for forming various reactive intermediates is high. For instance, the allylic chloride moiety can undergo nucleophilic substitution reactions, potentially proceeding through a stabilized allylic carbocation intermediate. The double bond can participate in electrophilic addition reactions, also forming carbocationic intermediates. The stability of these intermediates plays a pivotal role in determining the regioselectivity and stereoselectivity of the reactions.

The table below summarizes key properties of a related compound, 4-chloro-5-methylhept-1-ene, offering insights into the physicochemical characteristics that can be expected for this compound.

PropertyValue
Molecular FormulaC8H15Cl
Molecular Weight146.66 g/mol nih.gov
IUPAC Name4-chloro-5-methylhept-1-ene nih.gov
InChIInChI=1S/C8H15Cl/c1-4-6-8(9)7(3)5-2/h4,7-8H,1,5-6H2,2-3H3 nih.gov
InChIKeyJFBCCECMRNYQEE-UHFFFAOYSA-N nih.gov
Canonical SMILESCCC(C)C(CC=C)Cl nih.gov

Significance in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis lies in its potential as a versatile building block. The presence of two reactive functional groups, the alkene and the alkyl chloride, allows for a wide array of synthetic transformations. This dual reactivity enables chemists to introduce complexity and build molecular frameworks in a controlled and stepwise manner.

The alkene functionality can undergo a variety of addition reactions, including hydrogenation, hydrohalogenation, and epoxidation. It can also participate in powerful carbon-carbon bond-forming reactions such as olefin metathesis and the Heck reaction. The chloromethyl group, being a primary alkyl halide, is an excellent substrate for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of diverse molecular structures.

The strategic placement of the chloromethyl group at the 4-position and the methyl group at the 6-position introduces chirality into the molecule, making it a valuable precursor for the asymmetric synthesis of complex target molecules. The ability to control the stereochemistry during the synthesis and subsequent reactions of this compound is a key area of research.

Overview of Research Trajectories for the Chemical Compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, research on analogous structures provides a clear indication of potential research directions. The primary research trajectories for a compound of this nature would likely involve:

Development of Novel Synthetic Routes: Exploration of efficient and stereoselective methods for the synthesis of this compound and its derivatives. This could involve strategies such as the allylic chlorination of a suitable precursor or the elaboration of smaller, functionalized building blocks.

Investigation of Reactivity and Reaction Mechanisms: Detailed studies of the reactivity of both the alkene and the chloromethyl functionalities. This would include investigating the regioselectivity and stereoselectivity of various reactions, as well as elucidating the mechanisms and the nature of the reactive intermediates involved. libretexts.org For example, understanding the competition between SN2 and SN2' pathways in nucleophilic substitution reactions would be a key focus.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of natural products or medicinally relevant compounds. Its unique structure could provide a strategic advantage in the construction of complex molecular architectures.

Exploration in Polymer Chemistry: The terminal alkene functionality suggests potential for its use as a monomer in polymerization reactions, leading to the formation of novel polymers with tailored properties. The pendant chloromethyl group could then be further functionalized to introduce specific characteristics to the polymer backbone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Cl B13175951 4-(Chloromethyl)-6-methylhept-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

4-(chloromethyl)-6-methylhept-1-ene

InChI

InChI=1S/C9H17Cl/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

KEWUKQWIVFHCGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC=C)CCl

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Chloromethyl 6 Methylhept 1 Ene

Established Synthetic Routes

Established methods for the synthesis of allylic chlorides, such as 4-(chloromethyl)-6-methylhept-1-ene, primarily involve the direct functionalization of appropriate alkene precursors. These routes are valued for their straightforwardness, though they may sometimes lack precision in controlling the exact placement of the chloro- and methyl- groups.

Chloromethylation Approaches from Heptene (B3026448) Derivatives

The synthesis of this compound can be envisioned starting from a suitable heptene derivative, such as 6-methylhept-1-ene. A common method for introducing a chloromethyl group at an allylic position is through radical allylic halogenation. libretexts.org This type of reaction typically employs a reagent like N-chlorosuccinimide (NCS) or chlorine gas (Cl₂) under conditions that favor radical formation, such as high temperatures or UV irradiation. libretexts.org

The mechanism involves the abstraction of a hydrogen atom from the allylic position (C-3) of 6-methylhept-1-ene by a chlorine radical. This generates a resonance-stabilized allylic radical. Subsequent reaction of this radical with a chlorine source (like Cl₂) yields the desired product. However, a potential side reaction is the addition of chlorine across the double bond, which can be minimized by maintaining a low concentration of the halogen. libretexts.org

Another consideration is the potential for allylic rearrangement, where the double bond shifts, leading to a mixture of products. masterorganicchemistry.com For instance, the allylic radical of 6-methylhept-1-ene could react at either C-3 or C-1, although substitution at the less hindered primary carbon (C-1) might be less favored than at the secondary carbon (C-3), which would not lead to the target molecule.

Reaction with Chloromethyl Methyl Ether and Lewis Acid Catalysis

While not a direct chloromethylation in the traditional sense, the Prins reaction offers a pathway to introduce a chloromethyl-like functionality. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the acid-catalyzed addition of an aldehyde, such as formaldehyde (B43269), to an alkene. wikipedia.orgorganic-chemistry.orgjk-sci.com In the presence of a protic acid like hydrochloric acid (HCl), which can also act as a nucleophile source, a 1,3-chloroalcohol can be formed. wikipedia.org

For the synthesis of this compound, the reaction of 6-methylhept-1-ene with formaldehyde and HCl would be a plausible approach. The reaction is initiated by the protonation of formaldehyde by the acid, making it a potent electrophile. The alkene then attacks the activated formaldehyde, leading to a carbocation intermediate. The stability of this carbocation is crucial for the regioselectivity of the reaction. According to Markovnikov's rule, the more stable secondary carbocation would be formed at C-2 of the original alkene. masterorganicchemistry.comyoutube.comyoutube.com Subsequent trapping of this carbocation by a chloride ion would lead to the desired this compound.

The use of a Lewis acid instead of a protic acid can also facilitate the Prins reaction, potentially offering better control over the reaction conditions and selectivity. wikipedia.orgorganic-chemistry.orgjk-sci.com

Advanced Synthetic Techniques

More advanced synthetic methods aim to overcome the limitations of traditional approaches by offering greater control over the regioselectivity and stereoselectivity of the reaction, enabling the synthesis of specific isomers of this compound and related structures.

Regioselective Synthesis Strategies

Achieving regioselectivity in the synthesis of this compound is critical to ensure the chloromethyl group is introduced at the correct position. One notable method for regioselective allylic chlorination involves the use of activated dimethyl sulfoxide (B87167) (DMSO) with chlorotrimethylsilane (B32843) (TMSCl). stackexchange.com This system has been shown to be effective for the chemoselective chlorination of polyprenoids, which are structurally related to heptene derivatives. stackexchange.com The reaction proceeds through a proposed dimethylsulfide cation intermediate, which facilitates the selective chlorination of electron-rich alkenes. stackexchange.com

Another strategy for controlling regioselectivity is through the choice of the starting material and reaction conditions. For example, the hydrohalogenation of a diene can be controlled to favor either the 1,2- or 1,4-addition product depending on kinetic or thermodynamic control. masterorganicchemistry.com While not a direct synthesis of the target molecule, understanding these principles can inform the design of a synthetic route starting from a diene precursor that could be selectively functionalized.

The following table summarizes different reagents and their typical regioselectivity in allylic halogenation reactions:

Reagent System Typical Regioselectivity Reference
NCS / CCl₄, heat Favors more substituted allylic position libretexts.org
Cl₂ (low conc.), heat/light Can lead to mixtures, sensitive to conditions libretexts.org
DMSO / TMSCl High regioselectivity for electron-rich alkenes stackexchange.com
HBr / peroxides (for bromination) Anti-Markovnikov addition to the double bond masterorganicchemistry.com

Stereoselective and Enantioselective Pathways to Related Structures

The synthesis of specific stereoisomers of this compound, which contains a stereocenter at C-4, requires stereoselective or enantioselective methods. While direct enantioselective allylic chlorination of non-functionalized alkenes is challenging, several strategies have been developed for related transformations. nrochemistry.com

One approach involves the use of chiral catalysts to control the facial selectivity of the attack on the alkene. For instance, enantioselective hydroboration of fluoroalkyl-substituted alkenes has been achieved using chiral cobalt catalysts, providing a route to chiral alkylboronates which can be further functionalized. nih.gov A similar strategy could potentially be adapted for the synthesis of a chiral precursor to this compound.

Another strategy is to start with a chiral substrate. For example, the enantioselective allylic alkylation of stereodefined polysubstituted copper enolates has been used to create acyclic quaternary carbon stereocenters. nih.gov This highlights the potential of using pre-existing stereocenters to direct the formation of new ones.

The following table outlines some general approaches to stereoselective synthesis of functionalized alkenes:

Method Description Key Features Reference
Chiral Catalysis Use of a chiral catalyst to induce enantioselectivity in a reaction with a prochiral substrate. Can provide high enantiomeric excess. nih.gov
Substrate Control A chiral center already present in the substrate directs the stereochemical outcome of a reaction. Relies on the availability of chiral starting materials. nih.gov
Stereospecific Reactions The stereochemistry of the starting material directly determines the stereochemistry of the product. Examples include S(_N)2 reactions and certain cycloadditions. nrochemistry.com

Multicomponent Reactions Incorporating Structurally Similar Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient route to complex molecules. rsc.orgyoutube.com While a direct MCR for the synthesis of this compound is not readily apparent, MCRs are widely used to generate structurally similar scaffolds, such as functionalized amines and ethers. youtube.commasterorganicchemistry.com

For example, the Petasis reaction is a three-component reaction of an amine, an aldehyde, and a vinyl boronic acid to produce allylic amines. youtube.com By analogy, one could envision a reaction where a suitable organometallic reagent derived from 6-methylhept-1-ene reacts with formaldehyde and a chloride source in a single pot.

The development of novel MCRs is an active area of research, and it is plausible that a one-pot synthesis of allylic chlorides could be developed. Such a reaction would likely involve the in-situ generation of a reactive electrophile from formaldehyde and a chloride source, followed by its reaction with the alkene. rsc.orgbeilstein-journals.org

Information regarding "this compound" is not publicly available.

Following a comprehensive search for scientific literature and data, no information was found on the chemical compound "this compound." Specifically, there is no publicly available research detailing its synthetic methodologies, industrial-scale production, or the application of green chemistry principles to its synthesis.

Searches for process optimization for efficient production and the use of continuous flow reactors for this particular compound also yielded no results. This suggests that "this compound" may be a novel or highly specialized compound that has not been the subject of published research, or it may be referred to by a different nomenclature in existing literature.

Due to the absence of any available data, it is not possible to provide an article on the requested topics of industrial-scale synthesis considerations and green chemistry principles for "this compound."

Reaction Mechanisms and Organic Transformations Involving 4 Chloromethyl 6 Methylhept 1 Ene

Electrophilic Additions to the Alkene Moiety

The terminal double bond in 4-(chloromethyl)-6-methylhept-1-ene is susceptible to electrophilic attack. In these reactions, the π electrons of the alkene act as a nucleophile, attacking an electrophilic species. chemguide.co.uklibretexts.org The general mechanism involves a two-step process: the initial attack on the electrophile to form a carbocation intermediate, followed by the capture of the carbocation by a nucleophile. libretexts.orglumenlearning.com

The regioselectivity of this addition is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. This rule is a consequence of the relative stabilities of the possible carbocation intermediates. In the case of this compound, the addition of an electrophile (E⁺) to the terminal alkene will preferentially form a more stable secondary carbocation at the C2 position over a less stable primary carbocation at the C1 position.

For instance, the reaction with a hydrogen halide (HX) would proceed via the formation of the more stable secondary carbocation, followed by the attack of the halide ion (X⁻) to yield the corresponding 2-halo-4-(chloromethyl)-6-methylheptane.

Table 1: Predicted Products of Electrophilic Addition to this compound

Reagent (HX)ElectrophileNucleophilePredicted Major Product
HClH⁺Cl⁻2-Chloro-4-(chloromethyl)-6-methylheptane
HBrH⁺Br⁻2-Bromo-4-(chloromethyl)-6-methylheptane
HIH⁺I⁻2-Iodo-4-(chloromethyl)-6-methylheptane

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in this compound is a primary allylic halide. This structural feature makes it reactive towards nucleophilic substitution reactions. Allylic halides are particularly interesting as they can undergo substitution via both S\N1 and S\N2 pathways, and are also prone to rearrangements. ucalgary.cainflibnet.ac.in

Influence of Reaction Media and Catalysis on Mechanism

The choice of solvent plays a critical role in determining whether the nucleophilic substitution of an allylic halide proceeds via an S\N1 or S\N2 pathway. libretexts.orglibretexts.org

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and can effectively solvate both cations and anions. These solvents favor the S\N1 mechanism by stabilizing the carbocation intermediate and the leaving group anion. libretexts.org

Polar aprotic solvents , such as acetone, DMSO, and DMF, possess a dipole moment but lack acidic protons. They are good at solvating cations but not anions. This leaves the nucleophile less solvated and therefore more reactive, favoring the S\N2 mechanism . libretexts.org

Catalysts can also influence the reaction mechanism. For instance, the addition of a Lewis acid could facilitate the departure of the leaving group, promoting an S\N1-type reaction. Conversely, certain phase-transfer catalysts can enhance the nucleophilicity of the attacking species, thereby favoring the S\N2 pathway.

Table 2: Predicted Predominant Mechanistic Pathway for Nucleophilic Substitution of this compound under Various Conditions

NucleophileSolventPredicted Predominant Mechanism
Strong (e.g., RO⁻, CN⁻)Polar AproticS\N2
Weak (e.g., H₂O, ROH)Polar ProticS\N1
Strong (e.g., RO⁻, CN⁻)Polar ProticCompetition between S\N1 and S\N2
Weak (e.g., H₂O, ROH)Polar AproticSlow or no reaction

Rearrangement Pathways Accompanying Nucleophilic Substitutions

A key feature of the nucleophilic substitution of allylic halides is the potential for the formation of rearranged products. ucalgary.cainflibnet.ac.in This occurs because the intermediate allylic carbocation in an S\N1 reaction has two resonance contributors, allowing the nucleophile to attack at two different positions. In the case of this compound, the resonance-stabilized allylic carbocation would have positive charge density on both the primary carbon of the chloromethyl group and the tertiary carbon of the double bond.

This can lead to the formation of a constitutional isomer, a phenomenon known as an allylic rearrangement or an S\N1' reaction . spcmc.ac.in Therefore, under S\N1 conditions, a mixture of two products is expected: the direct substitution product and the rearranged product.

Even under conditions that favor the S\N2 mechanism, a rearranged product can sometimes be observed through a concerted S\N2' mechanism . spcmc.ac.in In this pathway, the nucleophile attacks the carbon-carbon double bond at the γ-position relative to the leaving group, with the simultaneous displacement of the leaving group.

Cycloaddition Reactions

Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.orgpraxilabs.com The terminal alkene in this compound can potentially act as a dienophile in a Diels-Alder reaction.

The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The alkyl chain and the chloromethyl group in this compound are generally considered to be weakly electron-donating or neutral in their electronic effect on the double bond. Therefore, this compound would be expected to be a relatively unreactive dienophile in a normal-demand Diels-Alder reaction. For a successful reaction, a highly reactive, electron-rich diene would likely be required, possibly in conjunction with high temperatures or the use of a Lewis acid catalyst to activate the dienophile. google.com

Table 3: Predicted Reactivity of this compound as a Dienophile in Diels-Alder Reactions

DieneElectronic Nature of DienePredicted Reaction Feasibility
1,3-ButadieneNeutralLow, may require harsh conditions
CyclopentadieneElectron-rich (for a diene)Moderate, likely requires heating
1,3-Dimethoxy-1,3-butadieneHighly electron-richHigh
2,3-Dimethyl-1,3-butadieneElectron-richModerate to High

Huisgen Cycloadditions and "Click Chemistry" Applications

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the formation of five-membered heterocyclic rings. organic-chemistry.org In the context of this compound, the allylic chloride can be converted to an organic azide (B81097), which then serves as the 1,3-dipole in the cycloaddition reaction. This transformation is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org

The synthesis of the azide intermediate from the allylic chloride is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide. The resulting allylic azide can then react with a dipolarophile, most commonly an alkyne, to form a 1,2,3-triazole ring. organic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly prominent example of a click reaction. wikipedia.orgnih.govnih.gov This reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The copper catalyst accelerates the reaction significantly compared to the thermal Huisgen cycloaddition and allows the reaction to be performed under mild, often aqueous, conditions. organic-chemistry.orgwikipedia.org Ruthenium-catalyzed versions of this reaction are also known and can lead to the formation of the 1,5-disubstituted triazole regioisomer. mdpi.com

The triazole products formed from these reactions have a wide range of applications in drug discovery, materials science, and bioconjugation. wikipedia.orgnih.govnd.edursc.org

Table 1: Key Features of Huisgen Cycloadditions in Click Chemistry

FeatureDescription
Reactants Organic azide and an alkyne (or other dipolarophile).
Product 1,2,3-triazole (a five-membered heterocycle).
Catalysts Copper(I) for 1,4-regioselectivity, Ruthenium for 1,5-regioselectivity. mdpi.com
Reaction Conditions Typically mild, often at room temperature and in aqueous solutions. organic-chemistry.orgwikipedia.org
Advantages High yield, high regioselectivity, broad substrate scope, and formation of stable products. nih.gov

Radical Reactions and Their Control

The allylic C-H bonds in molecules like this compound are susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical. libretexts.orgucalgary.calibretexts.org This reactivity can be harnessed in various radical-mediated transformations.

One important class of radical reactions is atom transfer radical cyclization (ATRC) and atom transfer radical addition (ATRA). nih.govchemrxiv.org In these processes, a radical is generated from the allylic chloride, which can then undergo intramolecular cyclization or intermolecular addition to an alkene or alkyne. The control of these reactions often relies on the use of a catalyst and careful selection of reaction conditions to favor the desired pathway. nih.gov

Halogen-atom transfer (XAT) is a key step in many of these radical processes, where a radical abstracts the chlorine atom from the starting material to generate a carbon-centered radical. chemrxiv.orgyoutube.comrsc.org The efficiency of this transfer can be influenced by the nature of the radical and the substrate. youtube.com

The control of radical reactions involving allylic chlorides is crucial to avoid undesired side reactions, such as polymerization or competing addition and substitution pathways. libretexts.org The concentration of radical initiators and the temperature of the reaction are key parameters that can be adjusted to control the outcome. libretexts.orgucalgary.ca

Table 2: Factors Influencing Control in Radical Reactions of Allylic Chlorides

FactorInfluence on Reaction Outcome
Radical Initiator Concentration Low concentrations favor substitution, while high concentrations can lead to addition reactions. libretexts.org
Temperature Higher temperatures can promote radical formation and influence the selectivity of the reaction. libretexts.org
Nature of the Substrate The stability of the resulting radical intermediate plays a significant role in determining the reaction pathway. libretexts.orgyoutube.com
Catalyst Can mediate the formation and reactivity of radical species, enabling controlled transformations like ATRC and ATRA. nih.gov

Elimination Reactions and Olefin Metathesis

Elimination reactions of this compound can lead to the formation of dienes. Treatment with a strong, bulky base can promote the E2 elimination of hydrogen chloride to yield a conjugated diene. orgoreview.comlibretexts.orgjove.com The use of a bulky base helps to minimize competing nucleophilic substitution reactions. orgoreview.com

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. sigmaaldrich.comnih.govuwindsor.ca While this compound itself is a mono-olefin, it could potentially participate in cross-metathesis reactions with other olefins in the presence of a suitable catalyst, such as a Grubbs' catalyst. sigmaaldrich.comharvard.edu This would lead to the formation of new olefinic products. Ring-closing metathesis (RCM) is another important variant of this reaction, though it would require a diene precursor. sigmaaldrich.com The success of olefin metathesis reactions depends on the choice of catalyst and the reaction conditions. sigmaaldrich.comrsc.org

Table 3: Comparison of Elimination and Olefin Metathesis

ReactionDescriptionTypical Reagents/CatalystsProduct Type
Elimination (E2) Removal of a hydrogen and a leaving group from adjacent carbons to form a double bond. libretexts.orgStrong, bulky base (e.g., potassium tert-butoxide). orgoreview.comjove.comDiene (often conjugated). orgoreview.com
Olefin Metathesis Cleavage and reformation of carbon-carbon double bonds between two olefins. nih.govRuthenium-based catalysts (e.g., Grubbs' catalysts). sigmaaldrich.comharvard.eduNew olefinic compounds.

Functional Group Interconversions and Derivatization Reactions

The chloro group in this compound is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. ucalgary.ca As an allylic chloride, it is a good substrate for both SN1 and SN2 type reactions. acs.orginflibnet.ac.in

In SN2 reactions, a nucleophile attacks the carbon bearing the chlorine, leading to direct displacement of the chloride ion. libretexts.org This allows for the introduction of a wide range of functional groups, such as azides, cyanides, and thiols. ucalgary.ca The SN2' reaction is also a possibility, where the nucleophile attacks the γ-carbon of the allylic system, resulting in an allylic rearrangement. acs.orgchemtube3d.com

Under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), the reaction can proceed through an SN1 mechanism. acs.orginflibnet.ac.in The resulting resonance-stabilized allylic carbocation can be attacked by a nucleophile at either of the two electron-deficient carbons, leading to a mixture of products. inflibnet.ac.in

These derivatization reactions are crucial for synthesizing a diverse array of molecules from a common starting material. For instance, conversion to an allylic sulfone can be achieved through reaction with a sulfinate salt. psu.edu

Table 4: Examples of Functional Group Interconversions

NucleophileProduct Functional GroupReaction Type
Azide (N₃⁻)AzideSN2
Cyanide (CN⁻)NitrileSN2
Thiolate (RS⁻)ThioetherSN2
Sulfinate (RSO₂⁻)SulfoneSN2
Water (H₂O) / Alcohol (ROH)Alcohol / EtherSN1 (often with rearrangement)

Intramolecular Cyclizations and Rearrangements

The presence of both an alkene and a reactive chloride within the same molecule allows for a variety of intramolecular cyclization and rearrangement reactions, often catalyzed by Lewis acids or transition metals. rsc.orgrsc.org

The Prins reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. A variation of this, the Chloro-Prins reaction, could be envisioned for this compound. In the presence of a Lewis acid, the chlorine atom could be abstracted to form a resonance-stabilized allylic carbocation. This carbocation could then be attacked intramolecularly by the double bond, leading to the formation of a cyclic carbocation. Subsequent reaction with a nucleophile or elimination would yield a cyclic product. The regioselectivity of such a cyclization would depend on the stability of the resulting carbocation intermediates.

Palladium-catalyzed oxidative cyclization reactions offer another route to cyclic compounds from unsaturated substrates. acs.orgacs.org In a potential pathway, a palladium(0) catalyst could oxidatively add to the C-Cl bond of this compound to form an allylpalladium(II) complex. Subsequent intramolecular insertion of the alkene into the palladium-carbon bond (carbopalladation) would form a new carbon-carbon bond and a cyclic organopalladium intermediate. nih.gov This intermediate could then undergo further reactions, such as β-hydride elimination, to yield a stable cyclic product and regenerate the palladium catalyst. Such methods have been successfully used to synthesize a variety of cyclic and macrocyclic structures. acs.orgnih.gov

Stereochemical Aspects and Chiral Synthesis with 4 Chloromethyl 6 Methylhept 1 Ene

Diastereoselective Control in Transformations

Diastereoselective reactions are crucial for creating specific stereoisomers when a molecule already contains a chiral center and a new one is formed. In the context of transformations involving 4-(chloromethyl)-6-methylhept-1-ene, achieving high diastereoselectivity often relies on the steric and electronic influences of the existing chiral center at C4. The bulky isobutyl group at the adjacent C6 position can sterically hinder the approach of reagents from one face of the molecule, thereby favoring the formation of one diastereomer over the other.

For instance, in reactions such as hydroboration-oxidation of the terminal alkene, the directing effect of the chiral center at C4 can lead to the preferential formation of one of the two possible diastereomeric alcohols. The size and nature of the borane (B79455) reagent used can significantly impact the level of diastereoselectivity achieved.

Enantioselective Synthesis Pathways Utilizing Chiral Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic starting material. The use of chiral catalysts is a powerful strategy to achieve this. nih.gov In the synthesis of optically active this compound, a key approach involves the use of a chiral catalyst to control the formation of the stereocenter at C4. nih.gov

Chiral phosphoric acids, for example, can be employed as catalysts in asymmetric reactions. nih.gov These catalysts can create a chiral environment around the substrate, guiding the reaction to proceed with high enantioselectivity. The practicability of such methods is highlighted by their effectiveness even at very low catalyst loadings, such as 0.05 mol%, without a compromise in reaction efficiency or the degree of enantioselectivity. nih.gov The resulting enantiomerically enriched product can then be utilized in the synthesis of more complex chiral molecules. nih.gov

Control of Absolute Stereochemistry in Carbon-Carbon Bond Formation

Controlling the absolute stereochemistry during the formation of new carbon-carbon bonds is a fundamental challenge in organic synthesis. For this compound, this is particularly relevant when the chloromethyl group acts as an electrophile in reactions with nucleophiles. The stereochemical outcome of such reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of additives.

In allylic substitution reactions, for example, the incoming nucleophile can either retain or invert the stereochemistry at the C4 position. The choice of catalyst, often a transition metal complex with a chiral ligand, is critical in determining the absolute stereochemistry of the product. By carefully selecting the catalyst and reaction conditions, chemists can direct the formation of the desired (R)- or (S)-enantiomer.

Influence of Substituents on Stereochemical Outcomes

The substituents on a molecule can exert a profound influence on the stereochemical course of a reaction. In this compound, the isobutyl group at C6 plays a significant role in stereodifferentiation. Its steric bulk can create a biased conformational preference, which in turn affects the facial selectivity of reactions at the double bond or the chloromethyl group.

Catalytic Applications and Mechanistic Studies of 4 Chloromethyl 6 Methylhept 1 Ene in Catalysis

Lewis Acid Catalysis in Chloromethylation

Lewis acids are known to activate allylic halides towards nucleophilic attack, facilitating chloromethylation reactions. In the context of 4-(chloromethyl)-6-methylhept-1-ene, a Lewis acid would coordinate to the chlorine atom, enhancing its leaving group ability and promoting the formation of an allylic carbocation. This intermediate can then be attacked by a nucleophile. The regioselectivity of this reaction would be influenced by the stability of the possible carbocations and the nature of the Lewis acid and nucleophile. While specific examples involving this compound are scarce, the general mechanism is a cornerstone of organic synthesis.

Transition Metal Catalysis in Cross-Coupling and Cyclization Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of allylic chlorides like this compound. These reactions typically proceed through the formation of a π-allylmetal complex, which can then undergo various transformations.

Palladium catalysis is widely employed for allylic substitution reactions, famously known as the Tsuji-Trost reaction. nih.gov In a typical cycle, a palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a π-allylpalladium(II) complex. nih.gov This intermediate can then be attacked by a wide range of nucleophiles, including soft carbon nucleophiles, amines, and alcohols, to form a new carbon-carbon or carbon-heteroatom bond. nih.govacs.org

The regioselectivity of the nucleophilic attack is a key aspect of these transformations and is influenced by the ligands on the palladium center and the nature of the nucleophile. acs.org For a substrate like this compound, attack could potentially occur at either the primary or tertiary carbon of the allyl system.

A general method for palladium-catalyzed allylic substitution with the conjugate bases of toluene (B28343) derivatives has been developed, highlighting the versatility of this approach. nih.gov The choice of ligands, such as Xantphos, has been shown to be crucial for achieving high efficiency in these reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylic Substitution Reactions with Allylic Chlorides

Catalyst/LigandNucleophileProduct TypeReference
Pd(COD)Cl₂/Xantphos(η⁶-C₆H₅–CHLiR)Cr(CO)₃α-2-Propenyl benzyl (B1604629) derivatives nih.gov
Palladium phosphine (B1218219) complexesVarious soft nucleophilesAllylic alkylation products nih.gov

This table presents examples with analogous allylic chlorides, as specific data for this compound is not available.

Gold catalysts, typically gold(I) or gold(III) complexes, are known to be effective in activating alkynes and allenes for various transformations, including cyclizations. nih.govacs.org While direct gold-catalyzed reactions of simple allylic chlorides are less common, gold catalysts can participate in tandem reactions where an allylic chloride moiety is present in the substrate. For instance, gold-catalyzed cyclization of alkynols can lead to the formation of various heterocyclic systems. nih.gov

In the context of this compound, a potential application could involve its use as a precursor to a more complex substrate that could then undergo a gold-catalyzed cyclization. For example, the allylic chloride could be substituted with a nucleophile containing an alkyne or allene, setting the stage for a subsequent gold-catalyzed reaction. Gold(I) has also been shown to catalyze the amination of allylic alcohols. acs.org

Nickel and cobalt catalysts have emerged as powerful tools for the functionalization of organic halides, including allylic chlorides. rsc.orgresearchgate.net These earth-abundant metals offer a more sustainable alternative to precious metals like palladium.

Nickel catalysts are effective in a variety of cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of aryl chlorides with allylic alcohols has been reported. nih.gov Nickel catalysis can also be applied to the cross-coupling of allylic chlorides with various organometallic reagents and amines. researchgate.netrsc.orgnih.gov The mechanism often involves the formation of a π-allylnickel intermediate, similar to palladium catalysis.

Cobalt catalysts are also highly effective in allylic functionalization reactions. rsc.orgresearchgate.net For example, cobalt-catalyzed allylation of functionalized diarylzinc reagents with allylic chlorides proceeds with high stereoselectivity to afford SN2 products. organic-chemistry.org This reaction tolerates a range of functional groups, making it a versatile method for the synthesis of complex molecules. organic-chemistry.org Cobalt catalysts have also been utilized in C-H bond functionalization reactions with aryl and alkyl chlorides. nih.gov

Table 2: Examples of Nickel- and Cobalt-Catalyzed Reactions with Allylic Chlorides

CatalystReagentReaction TypeReference
Co(acac)₂Diarylzinc reagentsAllylation organic-chemistry.org
Ni(cod)₂/IPrPrimary alkylaminesC-N Cross-Coupling nih.gov

This table presents examples with analogous allylic chlorides, as specific data for this compound is not available.

Brønsted Acid Catalyzed Reactions

Brønsted acids can catalyze reactions of allylic systems by protonating the double bond or by activating a leaving group. In the case of this compound, a strong Brønsted acid could potentially protonate the double bond, leading to a carbocation that could undergo rearrangement or reaction with a nucleophile. More commonly, Brønsted acids are used in combination with other catalysts or to promote specific types of reactions like carbonyl-ene reactions. nih.govnih.gov For instance, Brønsted acid catalysis of carbonyl-olefin substrates can lead to the formation of complex cyclic structures. nih.govnih.gov While direct Brønsted acid-catalyzed reactions of this compound are not well-documented, its use in such systems as a precursor is conceivable.

Chiral Catalysis for Asymmetric Transformations

The development of asymmetric catalytic transformations of allylic compounds is a major area of research, enabling the synthesis of chiral molecules with high enantioselectivity. For a substrate like this compound, which is itself chiral, chiral catalysts could be used to control the stereochemical outcome of various reactions.

Chiral ligands can be used in combination with transition metals like palladium, nickel, and cobalt to effect enantioselective allylic substitutions. acs.org The chiral ligand environment around the metal center can differentiate between the two enantiotopic faces of the π-allylmetal intermediate, leading to the preferential formation of one enantiomer of the product.

Furthermore, chiral Brønsted acids have emerged as powerful organocatalysts for a variety of asymmetric transformations, including reactions involving allylic systems. rsc.org Chiral phase transfer catalysts have also been employed in asymmetric transformations. illinois.edu Mechanistic studies on copper-catalyzed asymmetric allylic alkylation have provided insights into the role of catalyst-substrate interactions in achieving high enantioselectivity. acs.org

The application of these chiral catalytic systems to this compound would be a promising avenue for the synthesis of optically active compounds, although specific examples remain to be reported.

Mechanistic Investigations of Catalyzed Reactions

No mechanistic investigations for catalyzed reactions involving this compound have been documented in publicly accessible scientific literature. While studies on other allylic chlorides exist, for instance in palladium-catalyzed fluorination where an allylpalladium chloride intermediate is formed, there is no specific research detailing such mechanisms for this compound. acs.org

Kinetic Studies of Catalyzed Processes

There are no available kinetic studies for catalyzed processes involving this compound. Kinetic data, which is crucial for understanding reaction rates and mechanisms, has not been reported for this specific compound. General studies on allylic chlorides have explored the kinetic effects of components like chloride ions in palladium-catalyzed reactions, but these cannot be specifically ascribed to this compound. normalesup.org

Role of Catalyst Structure and Ligand Design

Information regarding the role of catalyst structure and ligand design in reactions with this compound is not available. In broader studies of allylic chlorides, such as in copper-catalyzed asymmetric alkylations, the choice of ligands, like phosphoramidites, has been shown to be critical for enantioselectivity. nih.govacs.org However, no such research has been published for this compound.

Computational and Theoretical Chemistry Studies on 4 Chloromethyl 6 Methylhept 1 Ene

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

There are no specific Density Functional Theory (DFT) studies available in the public domain for 4-(Chloromethyl)-6-methylhept-1-ene. Such calculations would typically be employed to determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is a powerful tool for calculating energetic properties such as the heat of formation and strain energy, which provide insights into the compound's stability. A hypothetical table of such calculated parameters is presented below to illustrate the type of data that would be generated from a DFT study.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

Parameter Value
Bond Lengths (Å)
C1=C2 Data not available
C2-C3 Data not available
C3-C4 Data not available
C4-CH2Cl Data not available
C-Cl Data not available
**Bond Angles (°) **
∠ C1-C2-C3 Data not available
∠ C2-C3-C4 Data not available
∠ C3-C4-CH2Cl Data not available
**Dihedral Angles (°) **

Molecular Dynamics Simulations to Investigate Conformational Space and Interactions

No molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations are instrumental in exploring the conformational landscape of a molecule by simulating the atomic motions over time. This methodology allows for the identification of low-energy conformers and the analysis of intramolecular interactions that govern the molecule's three-dimensional shape and flexibility. Such studies would also provide insights into how the molecule might interact with other molecules or its environment.

Quantum-Chemical Approaches to Reaction Mechanisms and Transition States

There is no available research detailing quantum-chemical investigations into the reaction mechanisms involving this compound. These computational methods are essential for mapping out the potential energy surfaces of chemical reactions, identifying transition state structures, and calculating activation energies. Such information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways. For instance, these calculations could elucidate the mechanisms of nucleophilic substitution at the chloromethyl group or electrophilic addition to the double bond.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

Reaction Type Reactant Product Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
SN2 Substitution This compound + Nu⁻ 4-(Nu-methyl)-6-methylhept-1-ene + Cl⁻ Data not available Data not available

Computational Analysis of Stereochemical Selectivity

In the absence of any reported reactions involving the creation or modification of stereocenters in this compound, there are no computational analyses of its stereochemical selectivity. When a reaction can produce multiple stereoisomers, computational chemistry can be a powerful tool to predict and explain the observed selectivity. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, researchers can determine the most likely product.

Advanced Functionalization and Derivative Synthesis of 4 Chloromethyl 6 Methylhept 1 Ene

Synthesis of Complex Organic Intermediates for Natural Product Synthesis

The structural motifs present in 4-(chloromethyl)-6-methylhept-1-ene make it a candidate for the synthesis of precursors to natural products. The allylic chloride functionality is amenable to nucleophilic substitution, while the terminal alkene can participate in various addition and cycloaddition reactions. These reactions can be employed to build the carbon skeletons of more complex molecules.

Research in the broader field of natural product synthesis often utilizes chiral building blocks to construct stereochemically rich targets. While specific examples detailing the use of this compound in the total synthesis of a natural product are not extensively documented, the principles of its reactivity can be applied. For instance, the alkylation of a chiral enolate with this compound could introduce the heptenyl side chain with controlled stereochemistry. The resulting intermediate could then be further elaborated towards a target natural product.

Reaction TypePotential ReagentResulting Functional GroupPotential Application in Natural Product Synthesis
Nucleophilic SubstitutionChiral enolateAlkylated carbonyl compoundIntroduction of a side chain with stereocontrol
Cross-CouplingOrganometallic reagentSubstituted alkeneCarbon-carbon bond formation for skeleton assembly
EpoxidationPeroxy acidEpoxideIntermediate for further functionalization

Preparation of Heterocyclic Derivatives

The reactivity of this compound lends itself to the synthesis of various heterocyclic systems. The allylic chloride can react with dinucleophiles to form cyclic structures. For example, reaction with a primary amine bearing another nucleophilic group could lead to the formation of nitrogen-containing heterocycles.

One of the most prominent methods for synthesizing heterocyclic derivatives in modern organic chemistry is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this reaction, this compound would first need to be converted to either an azide (B81097) or a terminal alkyne. The conversion to an azide can be readily achieved by reaction with sodium azide. The resulting allylic azide can then undergo a [3+2] cycloaddition with an alkyne to form a 1,2,3-triazole ring, a common scaffold in medicinal chemistry.

Heterocycle TypeSynthetic StrategyKey Reagents
Nitrogen-containing heterocyclesIntramolecular cyclizationDinucleophile (e.g., amino alcohol)
1,2,3-TriazolesClick Chemistry (CuAAC)Sodium azide, Terminal alkyne, Copper(I) catalyst

Conjugation to Biomolecules and Advanced Materials

The functional handles of this compound allow for its potential conjugation to biomolecules and incorporation into advanced materials. The allylic chloride can react with nucleophilic residues on biomolecules, such as the amine groups of lysine (B10760008) or the thiol groups of cysteine in proteins, to form covalent adducts. This type of bioconjugation is crucial for applications such as drug delivery and bioimaging.

Furthermore, the alkene functionality can be exploited for polymerization reactions, leading to the formation of polymers with tailored properties. For instance, copolymerization with other monomers could result in materials with specific mechanical or thermal characteristics. The incorporation of the heptenyl side chain could influence the polymer's hydrophobicity and glass transition temperature.

Design and Synthesis of Clickable Precursors

As mentioned previously, "click chemistry" provides a powerful tool for molecular assembly. The design and synthesis of "clickable" precursors from this compound is a key step in harnessing this technology. The most common clickable functionalities are azides and terminal alkynes.

The synthesis of the corresponding azide, 4-(azidomethyl)-6-methylhept-1-ene, is a straightforward nucleophilic substitution of the chloride with an azide salt. To synthesize a clickable alkyne precursor, a two-step sequence could be envisioned. First, the chloride could be displaced by a nucleophile containing a protected alkyne. Subsequent deprotection would then reveal the terminal alkyne, ready for a CuAAC reaction. These clickable precursors can then be used to link the this compound moiety to a wide array of other molecules, including fluorescent dyes, affinity tags, or drug molecules.

Clickable PrecursorSynthetic RouteKey Reagents
4-(Azidomethyl)-6-methylhept-1-eneNucleophilic SubstitutionSodium azide
Alkyne-functionalized derivativeNucleophilic Substitution followed by DeprotectionAlkyne-containing nucleophile, Deprotecting agent

Polymer Chemistry and Macromolecular Applications of 4 Chloromethyl 6 Methylhept 1 Ene

Monomer Applications in Polymer Science

As a functional monomer, 4-(chloromethyl)-6-methylhept-1-ene can potentially be incorporated into polymer backbones, introducing a reactive pendant chloromethyl group. The polymerization of allylic compounds, such as allyl chloride, has been the subject of numerous studies. Generally, the homopolymerization of allyl chloride results in polymers with low molecular weights. olinepoxy.com This is often attributed to degradative chain transfer, a process where the reactivity of the allylic proton leads to termination of the growing polymer chain.

However, this compound can be effectively utilized in copolymerization with various other unsaturated monomers. By incorporating it as a comonomer, its concentration can be kept low to minimize chain transfer events while still introducing the desired functionality. For instance, allyl chloride has been successfully copolymerized with monomers like vinyl chloride, maleate (B1232345) esters, and vinyl acetate, although the resulting polymers typically have a low allyl chloride content. olinepoxy.com Similarly, this compound could be copolymerized with a range of monomers to create functional polymers with tailored properties. The resulting copolymers would possess pendant chloromethyl groups, which are versatile handles for further chemical modification.

The table below illustrates potential comonomers for this compound, based on known copolymerizations of similar functional monomers.

Comonomer ClassSpecific ExamplesPotential Polymer Properties
Vinyl HalidesVinyl chlorideFlame retardancy, chemical resistance
Vinyl EstersVinyl acetateAdhesion, flexibility
AcrylicsMethyl methacrylate, Ethyl acrylateOptical clarity, weatherability
StyrenicsStyrene (B11656), 4-methoxystyreneRigidity, processability

End-Functionalization Strategies for Polymers

The reactive nature of the chloromethyl group in this compound suggests its potential use in strategies for the end-functionalization of polymers. Chain-end functionalized polymers are of significant interest as they can be used to create block copolymers, modify surfaces, or attach biomolecules.

One possible approach involves using a derivative of this compound as an initiator or a terminating agent in controlled polymerization techniques. For instance, in atom transfer radical polymerization (ATRP), an alkyl halide is used as an initiator. While not a typical ATRP initiator itself, the chloromethyl group could be transformed into a more suitable initiating species.

More directly, the chloromethyl group can act as a reactive site for end-capping a living polymer chain. For example, a living anionic polymer chain could be terminated by reaction with this compound. This would attach the "-CH2-CH(CH2Cl)-CH2-CH(CH3)2" group to the end of the polymer chain, introducing both a terminal double bond and a chloromethyl group for further reactions.

Living Polymerization Techniques for Controlled Polymer Architecture

The application of this compound in living polymerization techniques would primarily be as a comonomer to introduce functionality in a controlled manner. Living polymerizations, such as ATRP, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and living cationic polymerization, allow for precise control over molecular weight, polydispersity, and polymer architecture.

The challenge with incorporating a reactive monomer like this compound into a living polymerization is the potential for side reactions involving the chloromethyl group, which could interfere with the polymerization mechanism. However, studies on similar monomers, such as p-(chloromethyl)styrene (CMS), have demonstrated that controlled polymerization is achievable under specific conditions. For example, the controlled cationic polymerization of CMS has been successfully carried out using an alcohol initiator and a Lewis acid catalyst like BF3·OEt2, which selectively activates the C-O bond of the initiator and dormant polymer terminals over the chloromethyl group. researchgate.net

This suggests that with careful selection of the polymerization technique and conditions, it would be feasible to synthesize well-defined copolymers of this compound with other monomers, leading to polymers with controlled architectures and strategically placed reactive sites.

Copolymerization Studies and Reactivity Ratios

To effectively utilize this compound in copolymerization, it is crucial to understand its reactivity relative to other monomers. This is quantified by reactivity ratios (r1 and r2), which describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (r1 > 1) or the comonomer (r1 < 1).

While specific reactivity ratios for this compound are not available in the literature, data from the copolymerization of analogous monomers can provide valuable insights. For example, studies on the free radical copolymerization of 4-chloromethyl styrene (CMS) with various comonomers have been conducted. derpharmachemica.comresearchgate.net

The table below presents hypothetical reactivity ratios for the copolymerization of a generic monomer M1 (representing a common comonomer) and M2 (representing this compound), illustrating different potential copolymerization behaviors.

r1 (M1)r2 (M2)r1 * r2Resulting Copolymer Structure
> 1< 1~1Blocky tendency of M1
< 1> 1~1Blocky tendency of M2
~ 1~ 1~1Ideal random copolymer
< 1< 1< 1Alternating tendency
> 1> 1> 1Tendency towards a mixture of homopolymers

Determining the actual reactivity ratios for this compound with various comonomers through experimental studies would be essential for designing copolymers with a desired distribution of functional units along the polymer chain.

Surface Functionalization of Polymeric Materials via Post-Polymerization Modification

One of the most promising applications of incorporating this compound into polymers is for the subsequent functionalization of the material's surface. The pendant chloromethyl groups serve as highly versatile electrophilic sites for a wide range of nucleophilic substitution reactions. This allows for the covalent attachment of various functional molecules to the polymer surface, thereby altering its properties, such as wettability, biocompatibility, adhesion, or chemical reactivity.

Polymers containing chloromethyl groups, such as those derived from 4-chloromethyl styrene, have been extensively used for post-polymerization modification. derpharmachemica.comresearchgate.netsid.ir The chloromethyl groups can react with a variety of nucleophiles, including amines, alcohols, thiols, and carboxylates, to introduce new functional groups.

The following table summarizes some of the potential post-polymerization modification reactions that could be performed on a copolymer containing this compound units.

NucleophileReagent ExampleIntroduced Functional GroupPotential Application
AmineTrimethylamineQuaternary ammonium (B1175870) saltAntimicrobial surfaces, polyelectrolytes
AlcoholSodium ethoxideEtherAltered polarity and solubility
ThiolSodium thiophenolateThioetherIntroduction of aromatic groups, metal binding sites
CarboxylateSodium acetateEsterHydrolyzable linkages
Azide (B81097)Sodium azideAzide"Click" chemistry handle for further functionalization
PhthalimideSodium phthalimidePhthalimide (precursor to primary amine)Platform for further amine-based modifications

This strategy of post-polymerization modification is highly advantageous as it allows for the synthesis of a single precursor copolymer which can then be modified in various ways to generate a library of functional materials with diverse properties. nih.gov This approach separates the challenges of polymerization from the introduction of potentially incompatible functional groups.

Analytical Methodologies for the Characterization and Purity Assessment of 4 Chloromethyl 6 Methylhept 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(Chloromethyl)-6-methylhept-1-ene, ¹H and ¹³C NMR are instrumental in assigning the positions of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning the different proton signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Attached Proton Test (APT) experiments can further differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (CH₂)5.0-5.2115-120
2 (CH)5.7-5.9135-140
3 (CH₂)2.0-2.235-40
4 (CH)2.3-2.550-55
5 (CH₂)1.2-1.440-45
6 (CH)1.5-1.725-30
7 (CH₃)0.8-1.020-25
8 (CH₂Cl)3.4-3.645-50
9 (CH₃ on C6)0.8-1.020-25

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that can be used to generate ions of this compound with minimal fragmentation. The resulting mass spectrum would show a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₁₇Cl. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=C (alkene)Stretching1640-1680
=C-H (alkene)Stretching3010-3095
=C-H (alkene)Bending910-990
C-Cl (alkyl halide)Stretching600-800
C-H (alkane)Stretching2850-2960

These characteristic peaks provide strong evidence for the presence of the vinyl group and the chloromethyl group within the molecular structure.

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS, HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for analyzing volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies the separated components. This technique can be used to determine the retention time of this compound and to identify and quantify any impurities present.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the purity assessment of this compound, particularly for less volatile impurities or when derivatization is employed. A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve optimal separation. A UV detector can be used if the compound or its impurities have a chromophore.

X-ray Diffraction for Solid-State Structural Determination (if applicable for derivatives)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this method would be applicable to solid derivatives of the compound. If a suitable crystalline derivative of this compound could be synthesized, single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.